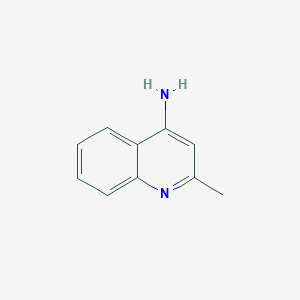

4-Aminoquinaldine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFIBRMFPWUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216477 | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6628-04-2 | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinaldinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINALDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminoquinaldine: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoquinaldine (also known as 2-methyl-4-quinolinamine), a heterocyclic aromatic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and biological activities.

Core Properties of this compound

This compound is a solid, appearing as a powder, with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1][2] It is a versatile scaffold used in the synthesis of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| CAS Number | 6628-04-2 | [1][2] |

| Appearance | Powder | [1][2] |

| Melting Point | 162-166 °C | [1][2] |

| Boiling Point | 333 °C | [1][2] |

| Enthalpy of Sublimation (ΔsubH°) | 115.30 ± 0.80 kJ/mol | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.125 | |

| Water Solubility (log₁₀WS) | -3.15 mol/L | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of available data is provided below.

| Spectroscopic Technique | Key Data and Observations | Source |

| 1H NMR | Spectra available in public databases. | [4] |

| 13C NMR | Spectra available in public databases. | [4] |

| FTIR | Spectra available in public databases. | [4] |

| Mass Spectrometry (GC-MS) | Spectra available in public databases. | [4] |

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the nucleophilic aromatic substitution of a leaving group, typically chlorine, at the 4-position of the quinaldine (B1664567) ring.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-aminoquinoline (B48711) derivatives, which can be adapted for this compound.

Materials:

-

Amine source (e.g., ammonia, ammonium (B1175870) salt, or a protected amine)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO))

-

Base (e.g., potassium carbonate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methylquinoline and the amine source in the chosen solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to a temperature ranging from 120°C to 180°C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction mixture, which typically involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Due to the basic nature of the amino group, purification by silica (B1680970) gel chromatography can be challenging. The following is a general protocol for the purification of basic amino compounds.

Materials:

-

Crude this compound

-

Silica gel (or alternative stationary phase like alumina)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the mobile phase is often necessary to prevent peak tailing.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pack a glass column with the slurry, ensuring even packing.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the column.

-

Begin elution with the mobile phase, gradually increasing the polarity to elute the compound.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activities and Mechanism of Action

This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antiprotozoal and anticancer effects.[5]

Antileishmanial Activity

Derivatives of this compound have shown potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[6] These compounds are effective against both promastigote and amastigote stages of the parasite.[6]

The proposed mechanism of action involves the induction of apoptosis in the parasite.[6] This is believed to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, parasite death.[6][7]

Anticancer Activity

Recent studies have also highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] Some derivatives have exhibited significant antiproliferative effects against cancer cell lines, with potencies comparable to or even exceeding that of the standard chemotherapy drug doxorubicin.[8] The mechanism of action in cancer cells is also thought to involve the induction of apoptosis, potentially through the generation of ROS and subsequent oxidative stress.[8]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Antiprotozoal Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of compounds like this compound for antiprotozoal activity.

Caption: A generalized workflow for the discovery and evaluation of antiprotozoal compounds.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound-induced apoptosis, initiated by the generation of reactive oxygen species.

Caption: Proposed intrinsic apoptosis pathway induced by this compound via ROS generation.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel antiprotozoal and anticancer agents. Its mechanism of action, primarily through the induction of apoptosis via oxidative stress, presents a promising avenue for therapeutic intervention. This technical guide provides a foundational resource for researchers to further explore the synthesis, properties, and therapeutic applications of this compound and its derivatives.

References

- 1. 4-アミノキナルジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 6628-04-2 [sigmaaldrich.com]

- 3. This compound (CAS 6628-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of safe and orally effective this compound analogues as apoptotic inducers with activity against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 6628-04-2 | Benchchem [benchchem.com]

In-Depth Structural Analysis of 4-Amino-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Amino-2-methylquinoline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines the key structural features, spectroscopic properties, and relevant biological pathways associated with this compound, supported by experimental data and methodologies.

Molecular Structure and Crystallographic Data

4-Amino-2-methylquinoline, also known as 4-aminoquinaldine, is a quinoline (B57606) derivative with an amino group at the 4-position and a methyl group at the 2-position. Its structure has been elucidated through single-crystal X-ray diffraction of its monohydrate form. The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and the water molecule.[1]

Crystallographic Data

The crystallographic data for 4-Amino-2-methylquinoline monohydrate provides precise information on the solid-state conformation and packing of the molecule.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂·H₂O |

| Molecular Weight | 176.22 g/mol |

| Crystal System | Orthorhombic |

| a | 4.7432 (8) Å |

| b | 13.9070 (13) Å |

| c | 14.5129 (16) Å |

| Volume | 957.3 (2) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 298 (2) K |

Data sourced from reference[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the molecular structure of 4-Amino-2-methylquinoline and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | - | - |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Note: Specific, experimentally derived and assigned chemical shifts and coupling constants for 4-Amino-2-methylquinoline were not available in the searched literature. The tables are provided as a template for experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman)

The Fourier Transform Infrared (FTIR) and FT-Raman spectra reveal the characteristic vibrational modes of the functional groups present in 4-Amino-2-methylquinoline. The experimental vibrational frequencies show good agreement with theoretical wavenumbers calculated by ab initio and DFT methods.[2]

Key FTIR and FT-Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3445 (FTIR) | NH₂ asymmetric stretching |

| 3320 (FTIR) | NH₂ symmetric stretching |

| 3065 (FT-Raman) | C-H stretching (aromatic) |

| 2925 (FT-Raman) | C-H stretching (methyl) |

| 1625 (FTIR) | NH₂ scissoring |

| 1595 (FT-Raman) | C=C stretching (quinoline) |

| 1375 (FTIR) | CH₃ symmetric bending |

| 1270 (FTIR) | C-N stretching |

Data compiled from reference[2]

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-Amino-2-methylquinoline.

Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 158 | 100 | [M]⁺ |

| 130 | ~50 | [M-C₂H₄]⁺ |

| 157 | ~40 | [M-H]⁺ |

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.[3]

Experimental Protocols

Synthesis of 4-Amino-2-methylquinoline (Representative Method)

This protocol is a representative method for the synthesis of 4-aminoquinoline (B48711) derivatives via nucleophilic aromatic substitution.

Materials:

-

Ammonia (B1221849) (aqueous solution, 28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-methylquinoline in ethanol.

-

Add an excess of aqueous ammonia solution to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-Amino-2-methylquinoline.

Spectroscopic and Crystallographic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of 4-Amino-2-methylquinoline.

Caption: Workflow for the synthesis, purification, and structural analysis of 4-Amino-2-methylquinoline.

Detailed Experimental Protocols

FTIR Spectroscopy: The FTIR spectrum of solid 4-Amino-2-methylquinoline is recorded using a Bruker IFS 66V spectrometer.[4] A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is prepared by dissolving approximately 10-20 mg of 4-Amino-2-methylquinoline in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

X-ray Crystallography: Single crystals of 4-Amino-2-methylquinoline monohydrate suitable for X-ray diffraction are grown by slow evaporation of a solvent. A suitable crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 298 K) using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Biological Significance and Signaling Pathways

4-Aminoquinoline derivatives are known for their wide range of biological activities, including anticancer and anti-inflammatory properties. One of the key targets for some 4-aminoquinoline derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in the NOD signaling pathway, which plays a significant role in the innate immune response.

Inhibition of the RIPK2 Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the potential point of inhibition by 4-aminoquinoline derivatives.

Caption: The NOD2 signaling pathway, highlighting the central role of RIPK2 and its potential inhibition by 4-aminoquinoline derivatives.

This guide provides a foundational understanding of the structural and analytical aspects of 4-Amino-2-methylquinoline. Further research into its biological activities and mechanism of action will be crucial for its development as a therapeutic agent or functional material.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "FTIR and FT-Raman Spectral Investigations on this compound and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]

Spectroscopic Profile of 4-Aminoquinaldine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoquinaldine (IUPAC name: 2-methylquinolin-4-amine), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d | 1H | H-8 |

| 7.71 | d | 1H | H-5 |

| 7.50 | t | 1H | H-7 |

| 7.21 | t | 1H | H-6 |

| 6.43 | s | 1H | H-3 |

| 5.45 | br s | 2H | -NH₂ |

| 2.45 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 156.9 | C-2 |

| 152.1 | C-4 |

| 149.3 | C-8a |

| 129.5 | C-7 |

| 123.8 | C-5 |

| 121.9 | C-6 |

| 119.8 | C-4a |

| 108.8 | C-3 |

| 24.7 | -CH₃ |

Solvent: DMSO-d₆

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 | Strong | N-H stretch (asymmetric) |

| 3300 | Strong | N-H stretch (symmetric) |

| 3180 | Medium | Aromatic C-H stretch |

| 1640 | Strong | N-H bend (scissoring) |

| 1600, 1570, 1510 | Medium-Strong | Aromatic C=C stretch |

| 1380 | Medium | -CH₃ bend |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 157 | 25 | [M-H]⁺ |

| 130 | 45 | [M-HCN-H]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian A-60D spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared as a potassium bromide (KBr) pellet.[1] A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was recorded in the transmission mode.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[1] The volatile sample was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Aminoquinaldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules, including antimalarial and anticancer agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the reaction mechanisms, experimental protocols, and a comparative analysis of the quantitative data associated with each method. The primary synthetic strategies discussed are the Doebner-von Miller reaction, the Conrad-Limpach synthesis, and nucleophilic aromatic substitution (SNAr). This document aims to equip researchers and professionals in drug development with the critical knowledge required for the efficient synthesis and derivatization of this important scaffold.

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 4-position, particularly in conjunction with a methyl group at the 2-position, imparts unique physicochemical and biological properties. This compound's structural motif is a key component in several therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This guide will delve into the core methodologies for its preparation, providing a detailed examination of the underlying chemical principles and practical execution.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of the most prominent methods and their associated quantitative data.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Doebner-von Miller Reaction | Aniline (B41778), α,β-Unsaturated carbonyl compound (or precursor) | Lewis or Brønsted acids (e.g., HCl, ZnCl₂) | Low to Moderate | Variable | One-pot synthesis, readily available starting materials | Often produces byproducts, harsh reaction conditions |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester (e.g., ethyl acetoacetate) | Acid or base catalyst, high temperature | Good to Excellent | High | High yields, good purity of intermediate | Requires high temperatures for cyclization |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-2-methylquinoline (B1666326), Amine source (e.g., ammonia) | Base, optional catalyst (e.g., Cu salts) | Good to Excellent | High | Versatile for introducing various amino groups | Requires pre-functionalized quinoline precursor |

Table 1: Comparison of Synthetic Methods for this compound.

Experimental Protocols

Doebner-von Miller Synthesis of this compound

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.

Procedure:

-

To a mixture of aniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.0 eq), add a strong acid catalyst such as concentrated hydrochloric acid or zinc chloride (catalytic amount) cautiously with cooling.

-

Heat the reaction mixture to a temperature of 100-140°C for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide (B78521) or calcium hydroxide) to a pH of 8-9.[1]

-

The crude product often separates as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford this compound.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline (B36942) (precursor to this compound)

This two-step synthesis first forms a 4-hydroxyquinoline (B1666331) derivative, which can then be converted to the 4-amino derivative.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate

-

In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (B1235776) (1.0 eq).

-

Add a catalytic amount of a Brønsted acid (e.g., a drop of sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours, removing the water formed during the reaction using a Dean-Stark apparatus.

-

The reaction can be monitored by TLC. Once the starting materials are consumed, cool the mixture to room temperature. The crude product can often be used directly in the next step.

Step 2: Cyclization to 4-Hydroxy-2-methylquinoline

-

Add the crude ethyl 3-(phenylamino)but-2-enoate to a high-boiling inert solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to a high temperature (typically 250-270°C) for 30-60 minutes.[2][3]

-

Cool the reaction mixture, which will cause the product to precipitate.

-

Filter the solid product and wash with a low-boiling solvent like hexane (B92381) to remove the high-boiling solvent.

-

The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization.

Step 3: Conversion to 4-Chloro-2-methylquinoline and subsequent amination (SNAr)

The resulting 4-hydroxy-2-methylquinoline can be converted to 4-chloro-2-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[4] The 4-chloro derivative is then subjected to nucleophilic aromatic substitution with an amino source as described in the next section.

Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis

This is a versatile method starting from the readily available 4-chloro-2-methylquinoline.

Procedure:

-

In a sealed pressure vessel, dissolve 4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Add an excess of the amine source. For the synthesis of the primary amine, aqueous or alcoholic ammonia (B1221849) can be used. For substituted amines, the corresponding primary or secondary amine is used (e.g., N,N-dimethylethylenediamine).[5]

-

A base, such as triethylamine (B128534) or potassium carbonate, may be added, particularly when using amine salts.

-

Heat the reaction mixture to a temperature between 120-180°C for 6-24 hours.[5][6] The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Reaction Mechanisms

The understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential byproducts.

Doebner-von Miller Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and can proceed through several pathways. A generally accepted mechanism involves the following key steps:

-

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring.

-

Dehydration and Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the aromatic quinoline ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 4-Aminoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline (B48711) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Historically recognized for their potent antimalarial effects, exemplified by the widespread use of chloroquine (B1663885), derivatives of 4-aminoquinoline have since demonstrated significant potential in the realms of anticancer, antiviral, and antibacterial therapies. This technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Antimalarial Activity

4-Aminoquinoline derivatives have been a cornerstone of antimalarial chemotherapy for decades.[1][2] Their primary mechanism of action against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][3] The parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into the non-toxic hemozoin crystal. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[1][3]

Resistance to traditional 4-aminoquinolines like chloroquine has spurred the development of new derivatives with improved efficacy against resistant strains.[1][4]

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CS) | ~20 | [5] |

| Chloroquine | W2 (CR) | 382 | [4] |

| Compound 4 | W2 (CR) | 17.3 | [4] |

| Compound 18 | W2 (CR) | 5.6 | [4] |

| MAQ | 3D7 (CS) | 10-20 | [3] |

| MAQ | W2 (CR) | 50-100 | [3] |

| BAQ | 3D7 (CS) | 5-15 | [3] |

| BAQ | W2 (CR) | 20-50 | [3] |

| Compound 9a | 3D7 (CS) | <500 | [6] |

| Compound 9a | K1 (CR) | <500 | [6] |

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum)

-

Test compounds dissolved in DMSO

-

SYBR Green I dye

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Synchronization: Synchronize parasite cultures to the ring stage.

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.

-

Assay Setup: Add 100 µL of the compound dilutions to the wells of a 96-well plate. Add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Include positive (no drug) and negative (uninfected RBCs) controls.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a sigmoidal dose-response curve.

Workflow for In Vitro Antimalarial Assay

Caption: Workflow of the SYBR Green I-based in vitro antimalarial susceptibility assay.

Anticancer Activity

The potential of 4-aminoquinoline derivatives as anticancer agents is an area of intense research.[1][7] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines.[4][8] The proposed mechanisms of action are diverse and include the inhibition of autophagy, induction of apoptosis, and modulation of key signaling pathways such as the PI3K/Akt/mTOR and HIF-1α pathways.[1][7][9]

Quantitative Anticancer Data

The following table presents the 50% growth inhibitory concentrations (GI50) of representative 4-aminoquinoline derivatives against human breast cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Reference |

| Chloroquine | MDA-MB-468 | 24.36 | [1] |

| Chloroquine | MCF-7 | 20.72 | [1] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 10.85 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [1] |

| Compound 3s | MiaPaCa-2 | 0.0006 | [9] |

| Compound 3s | MDA-MB-231 | 0.0533 | [9] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathways in Anticancer Activity

4-Aminoquinoline derivatives can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer. By inhibiting this pathway, these compounds can suppress tumor growth. Another important target is the HIF-1α signaling pathway , which is critical for tumor adaptation to hypoxic conditions.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.

Antiviral Activity

Certain 4-aminoquinoline derivatives, including chloroquine and hydroxychloroquine, have demonstrated in vitro activity against a range of viruses.[10][11] Their primary antiviral mechanism is thought to involve the alkalinization of endosomes and lysosomes.[10] This increase in pH can interfere with the pH-dependent steps of viral entry and replication, such as the fusion of the viral envelope with the endosomal membrane.[10]

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) of a 4-aminoquinoline derivative against a human coronavirus.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Hydroxychloroquine | SARS-CoV-2 | Vero | 0.72 | [11] |

| Chloroquine | SARS-CoV-2 | Vero | 5.47 | [11] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by a compound.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Test compounds

-

Agarose or methylcellulose (B11928114) overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Antiviral Mechanism of 4-Aminoquinolines

Caption: Proposed antiviral mechanism of 4-aminoquinolines via endosomal/lysosomal alkalinization.

Antibacterial Activity

4-Aminoquinoline derivatives have also been investigated for their antibacterial properties.[12][13] While generally less potent than their antimalarial or anticancer effects, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of antibacterial action is not as well-defined as for their other biological activities but may involve interference with bacterial DNA replication or other essential cellular processes.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a common measure of antibacterial activity. The following table provides MIC values for selected 4-aminoquinoline derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 125 | [12] |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | 250 | [12] |

| Hybrid 9a | S. aureus | 3-12 | [13] |

| Hybrid 9e | E. coli | 3-12 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The absorbance can also be read using a microplate reader to determine the inhibition of growth.

Conclusion

The 4-aminoquinoline scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. While their role in combating malaria is well-established, their expanding repertoire of biological activities, including potent anticancer, antiviral, and antibacterial effects, underscores their versatility and importance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of compounds. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation 4-aminoquinoline derivatives with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

4-Aminoquinaldine: A Pivotal Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its quinoline (B57606) core is a privileged scaffold in medicinal chemistry, bestowing favorable pharmacokinetic and pharmacodynamic properties upon the resulting drug molecules. This technical guide provides a comprehensive overview of this compound's role in pharmaceutical synthesis, with a focus on its application in the development of antimalarial, antileishmanial, and anticancer agents. Detailed experimental protocols for the synthesis of key pharmaceuticals, quantitative data on its physicochemical properties and reaction outcomes, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[1] Among these, 4-aminoquinoline-based drugs have had a profound impact on global health, most notably in the fight against malaria.[2] this compound (4-amino-2-methylquinoline) serves as a readily available and versatile precursor for the synthesis of a variety of biologically active molecules. Its chemical structure allows for facile modification at the 4-amino position, enabling the generation of diverse libraries of compounds for screening and optimization. This guide will delve into the synthetic utility of this compound, providing practical experimental details and exploring the mechanisms of action of the pharmaceuticals derived from it.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [4] |

| Melting Point | 162-166 °C | [3] |

| Boiling Point | 333 °C | [3] |

| Solubility | Soluble in ethanol, DMSO; slightly soluble in water. | [4] |

| CAS Number | 6628-04-2 | [3][4] |

Pharmaceutical Synthesis Utilizing this compound and its Analogs

This compound and its close analog, 4,7-dichloroquinoline (B193633), are pivotal in the synthesis of several key pharmaceuticals. The following sections provide detailed experimental protocols for the synthesis of Chloroquine (B1663885), Amodiaquine (B18356), and a representative anticancer 4-aminoquinoline (B48711) derivative.

Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is central to the mechanism of action of many antimalarial drugs, which typically interfere with the detoxification of heme in the malaria parasite.[5][6]

Chloroquine is a widely used antimalarial drug. Its synthesis involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine (novaldiamine). While this compound itself is not directly used in the most common synthesis of chloroquine, the synthesis of the core 4-aminoquinoline structure is highly relevant. The following protocol details the synthesis of Chloroquine from the closely related and commonly used precursor, 4,7-dichloroquinoline.

Experimental Protocol: Synthesis of Chloroquine [7]

-

Reaction: 4,7-dichloroquinoline (1 equivalent) is reacted with 4-diethylamino-1-methylbutylamine (1 equivalent) at 180 °C.

-

Procedure:

-

A mixture of 4,7-dichloroquinoline and 4-diethylamino-1-methylbutylamine is heated to 180 °C.

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is cooled.

-

The crude product is then purified, typically through recrystallization, to yield Chloroquine.

-

-

Note: This is a generalized procedure. Specific reaction times and purification solvents may vary and should be optimized.

Amodiaquine is another vital antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthesis involves a multi-step process starting from 4,7-dichloroquinoline and 4-aminophenol (B1666318).

Experimental Protocol: Synthesis of Amodiaquine Dihydrochloride (B599025) Dihydrate [8][9]

-

Step 1: Synthesis of 7-chloro-4-(4-hydroxyphenylamino)quinoline

-

A mixture of 4,7-dichloroquinoline (19.8 g, 0.10 mol) and 4-aminophenol (11.4 g, 0.104 mol) in acetic acid (60 ml) is stirred at room temperature.

-

The mixture is heated with stirring at 110°C for approximately one hour.

-

The mixture is then cooled to 20°C.

-

-

Step 2: Mannich Reaction

-

To the cooled mixture from Step 1, formaldehyde (B43269) (14.06 g of a 32% aqueous solution, 0.150 mol) and diethylamine (B46881) (10.95 g, 0.150 mol) are sequentially added.

-

The reaction mixture is heated to 50°C and maintained for four hours.

-

-

Step 3: Precipitation and Isolation

-

The mixture is cooled in an ice-water bath.

-

37% aqueous hydrochloric acid solution (22 mL) is added at a rate to keep the internal temperature below 40°C.

-

Stirring is continued for an additional 2 hours to complete the precipitation of the product.

-

The precipitated yellow crystals are collected by filtration and dried at room temperature to a constant weight to yield amodiaquine dihydrochloride diihydrate.

-

-

Yield: 92%

-

Purity: >99% by HPLC analysis

Synthesis of Anticancer Agents

Recent research has focused on the development of 4-aminoquinoline derivatives as potent anticancer agents.[3][10] These compounds often exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [3]

-

Reaction: A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated.

-

Procedure:

-

The reaction mixture is slowly heated to 80 °C over 1 hour with stirring.

-

The temperature is then increased to 130 °C and maintained for 7 hours with continuous stirring.

-

The reaction mixture is cooled to room temperature and taken up in dichloromethane.

-

The organic layer is washed successively with 5% aqueous NaHCO₃, water, and then brine.

-

The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography over silica (B1680970) gel using a chloroform-methanol mixture as the eluting agent.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pharmaceuticals derived from this compound are a result of their interaction with specific biological pathways.

Antimalarial Mechanism: Inhibition of Heme Detoxification

The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the disruption of the parasite's heme detoxification pathway.[5][6] In the acidic food vacuole of the Plasmodium parasite, hemoglobin from the host's red blood cells is digested, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[11][12]

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of heme polymerizing activity and the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoquinaldine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoquinaldine (4-AQ), a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on its solubility and melting point, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the workflow for their determination.

Core Physicochemical Properties of this compound

This compound, also known as 4-amino-2-methylquinoline, is a heterocyclic amine with the molecular formula C₁₀H₁₀N₂.[1] Its physicochemical properties are crucial for its handling, formulation, and application in drug development and other chemical syntheses.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Solvents/Conditions | Source(s) |

| Melting Point | 95-98 °C | Not specified | [1] |

| 162-166 °C | Literature value | [2][3] | |

| 169.35 ± 0.50 °C (442.50 ± 0.50 K) | Not specified | [4] | |

| Solubility | Soluble | Ethanol, DMSO | [1] |

| Slightly soluble | Water | [1] | |

| Water | log10(Solubility in mol/L) = -3.15 | Crippen Method[4][5] | |

| Water (pH 7.4) | >23.7 µg/mL | Sanford-Burnham Center for Chemical Genomics[6] |

Note: The observed variance in melting point values may be attributed to the presence of different polymorphic forms of this compound or impurities.[7] A study has identified multiple anhydrous and solvated crystalline forms, which can exhibit different physical properties.[7]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. The following sections detail the methodologies for measuring solubility and melting point.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A common method for qualitative and semi-quantitative solubility assessment is as follows:

Protocol for Qualitative Solubility Determination:

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.

-

Solvent Addition: Transfer the sample to a clean test tube or vial. Add a measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO).

-

Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solid particles.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps.

-

Classification: Based on the amount of solvent required to dissolve the sample, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).[8][9]

For quantitative solubility determination, methods like the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) are employed to determine the concentration of the dissolved solute in a saturated solution.[10]

Melting Point Determination

The melting point is a fundamental physical property used for the identification and purity assessment of a crystalline solid.[11][12] The capillary method is a widely accepted standard technique.[13][14]

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[13]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, open at one end. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11][14] Modern instruments often have a built-in thermometer and a magnifying lens for observation.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[11][12]

-

Slow Heating: For an accurate determination, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[11][14] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[11][12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the key physicochemical properties of a solid compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-アミノキナルジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-氨基喹哪啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound (CAS 6628-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solid state forms of this compound - From void structures with and without solvent inclusion to close packing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

4-Aminoquinaldine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Synonyms, Alternative Names, Physicochemical Properties, Synthesis, and Biological Activity

Introduction

4-Aminoquinaldine, also known by its IUPAC name 2-methylquinolin-4-amine, is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, physicochemical properties, synthetic methodologies, and biological applications, with a particular emphasis on experimental protocols and associated signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Nomenclature and Identification

A clear understanding of the various names and identifiers for this compound is essential for effective literature searching and chemical sourcing.

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 2-methylquinolin-4-amine[2] |

| Synonyms | 4-Amino-2-methylquinoline, 4-Quinaldinamine, NSC 60281 |

| CAS Number | 6628-04-2[2] |

| Molecular Formula | C₁₀H₁₀N₂[2] |

| Molecular Weight | 158.20 g/mol [2] |

| InChI Key | COCFIBRMFPWUDW-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Pale yellow crystalline powder | [5] |

| Melting Point | 162-166 °C | |

| Boiling Point | 333 °C | |

| Solubility | Soluble in ethanol, DMSO; slightly soluble in water.[5] >23.7 µg/mL at pH 7.4[2] | [2][5] |

| Purity (typical) | ≥98% (HPLC) | [5] |

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinoline (B48711) derivatives, including this compound, can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinoline (B57606) ring.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Safe and Orally Effective this compound Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

4-Aminoquinaldine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Aminoquinaldine (also known as 4-amino-2-methylquinoline). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This guide is intended for laboratory personnel and professionals involved in drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid, beige powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6628-04-2 | [2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3][4] |

| Molecular Weight | 158.20 g/mol | [2][3][4] |

| Appearance | Slightly beige solid/powder | [1][2] |

| Melting Point | 162-166 °C | [2][5] |

| Boiling Point | 333 °C | [2][5] |

| Solubility | Soluble in water.[6] Greater than 23.7 µg/mL at pH 7.4.[3][4] | [3][4][6] |

| Synonyms | 2-Methyl-4-quinolinamine, 4-Amino-2-methylquinoline, 4-Quinaldinamine, NSC 60281 | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification: [3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

-

Acute Toxicity (Oral): While not consistently classified, some sources indicate it may be harmful if swallowed (Acute Tox. 4).[3][4]

Signal Word: Warning

The toxicological properties of this substance have not been fully investigated.[1] As with many aromatic amines, there is potential for adverse health effects with prolonged or repeated exposure.[8][9]

Experimental Protocols

Acute Dermal Irritation/Corrosion Study (OECD 404)

Objective: To determine the potential of this compound to cause irritation or corrosion to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: The day before the test, a small area of the animal's back is clipped free of fur.

-

Application: A small amount (e.g., 0.5 g) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion Study (OECD 405)

Objective: To assess the potential of this compound to cause irritation or corrosion to the eyes.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A small, measured amount (e.g., 0.1 mL of a solution or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The cornea and iris are also examined for any adverse effects.

-

Scoring: The ocular reactions are scored according to a standardized scale.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and risk.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided below.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust.[1][10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact.[1][10] |

| Skin and Body Protection | Standard laboratory coat, protective clothing. | To protect clothing and skin from contamination.[1][10] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | To avoid inhalation of dust or vapors.[1][5][10] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Facilities should be equipped with an eyewash station and a safety shower.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[11] Wash hands thoroughly after handling.[1] Use only in a well-ventilated area.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [1] |

Accidental Release Measures

-

Small Spills: Vacuum or sweep up material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways.[12] Contain the spill and collect the material for disposal.[12]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated.[5]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[10] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for proper disposal procedures.[10] Do not allow the material to enter drains or the environment.[5]

Visualizations

Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

Caption: General laboratory workflow for handling hazardous chemicals.

Risk Assessment Logic

This diagram outlines the logical steps involved in performing a risk assessment before working with a chemical like this compound.

Caption: Logical steps for a chemical risk assessment.

Hypothetical Signaling Pathway

Aromatic amines can be metabolized into reactive intermediates that may lead to cellular damage and toxicity. While the specific pathways for this compound are not well-defined, the following diagram illustrates a generalized, hypothetical pathway of aromatic amine-induced toxicity.

Caption: Hypothetical pathway of aromatic amine-induced toxicity.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound 98 6628-04-2 [sigmaaldrich.com]

- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-AMINO-2-METHYLQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 6. 4-AMINO-2-METHYLQUINOLINE | 6628-04-2 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sdfine.com [sdfine.com]

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

Introduction: From Cinchona Bark to a Synthetic Arsenal

The journey of 4-aminoquinoline (B48711) compounds is a compelling narrative in the history of medicinal chemistry, originating from natural remedies and evolving into a cornerstone of synthetic antimalarial therapy. For centuries, the bark of the Cinchona tree was the sole effective treatment for malaria, with its active alkaloid, quinine (B1679958), being isolated in 1820 by French chemists Pelletier and Coventou. The strategic importance of quinine became critically apparent during World War II, when the primary supply from Java was cut off, catalyzing intensive research efforts to develop synthetic alternatives. This necessity spurred the development of the 4-aminoquinoline class of drugs, forever changing the landscape of malaria treatment.

The Historical Breakthrough: Synthesis of Chloroquine (B1663885) and its Analogs